molecular formula C30H36N2O2 B296019 2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline

2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline

Cat. No.: B296019
M. Wt: 456.6 g/mol
InChI Key: NBNNSTUGFAMPDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline is a chemical compound that has been gaining significant attention in scientific research. This compound, also known as MQO-2, has been found to have potential applications in various fields, including medicine, biology, and chemistry.

Mechanism of Action

The mechanism of action of 2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of enzymes involved in cancer cell growth. It has also been found to bind to iron ions, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In cancer cells, it has been found to inhibit cell growth and induce cell death. It has also been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline in lab experiments is its high stability and solubility in various solvents. This makes it easy to handle and use in experiments. However, one limitation is that the compound is relatively expensive, which may limit its use in some experiments.

Future Directions

There are several future directions for the research on 2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline. One direction is to investigate its potential applications in the treatment of cancer and inflammatory diseases. Another direction is to explore its use as a fluorescent probe for the detection of other metal ions in cells. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on biological systems.

Synthesis Methods

The synthesis of 2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline involves a multi-step process that includes the reaction of 2-methyl-8-hydroxyquinoline with 10-bromodecanoic acid, followed by the reaction with potassium carbonate and 2-methyl-8-bromoquinoline. The final product is obtained through the reaction of the intermediate with potassium tert-butoxide and 1-bromo-3-methylbutane. This synthesis method has been optimized to produce high yields of the compound.

Scientific Research Applications

2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline has been found to have potential applications in various scientific research fields. In medicine, it has been investigated for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. In biology, it has been used as a fluorescent probe to detect the presence of iron ions in cells. In chemistry, it has been used as a ligand for the synthesis of metal complexes.

Properties

Molecular Formula

C30H36N2O2

Molecular Weight

456.6 g/mol

IUPAC Name

2-methyl-8-[10-(2-methylquinolin-8-yl)oxydecoxy]quinoline

InChI

InChI=1S/C30H36N2O2/c1-23-17-19-25-13-11-15-27(29(25)31-23)33-21-9-7-5-3-4-6-8-10-22-34-28-16-12-14-26-20-18-24(2)32-30(26)28/h11-20H,3-10,21-22H2,1-2H3

InChI Key

NBNNSTUGFAMPDF-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC=C2OCCCCCCCCCCOC3=CC=CC4=C3N=C(C=C4)C)C=C1

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCCCCCCCCCOC3=CC=CC4=C3N=C(C=C4)C)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.